2-Diisopropylaminoethyl Chloride Hydrochloride

Description

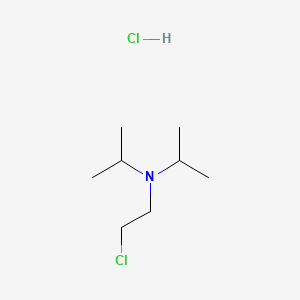

2-Diisopropylaminoethyl chloride hydrochloride (CAS: 4261-68-1) is a quaternary ammonium salt with the molecular formula C₈H₁₉Cl₂N and a molecular weight of 200.15 g/mol . It is a hygroscopic solid with a melting point of 133–134°C . Structurally, it consists of a diisopropylamine group bonded to a chloroethyl moiety, with a hydrochloride counterion. This compound is widely used as an alkylating agent in organic synthesis and as a key intermediate in pharmaceutical manufacturing, particularly for antispasmodic agents like propantheline derivatives .

Key synonyms include:

- N-(2-Chloroethyl)diisopropylamine hydrochloride

- 2-Chloro-N,N-diisopropylethylamine hydrochloride

- DIC hydrochloride .

Its solubility in water and reactivity in alkylation reactions make it valuable for modifying polymers, synthesizing bioactive molecules, and developing pH-sensitive drug-delivery systems .

Properties

IUPAC Name |

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSXYVRFJVAVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCl)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048701 | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-68-1 | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-26685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4261-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiisopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RMR38FCEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)diisopropylamine hydrochloride typically involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of (2-Chloroethyl)diisopropylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality .

Types of Reactions:

Substitution Reactions: The chloroethyl group in (2-Chloroethyl)diisopropylamine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield diisopropylaminoethanol .

Scientific Research Applications

Pharmaceutical Development

2-Diisopropylaminoethyl chloride hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary amine functionality allows for the creation of nitrogen-containing heterocycles, which are essential in drug design. Research has highlighted its potential in developing new drug candidates targeting diseases such as cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing diverse organic molecules. It facilitates the formation of complex structures through alkylation reactions, where the chloroethyl group reacts with nucleophiles to form covalent bonds. This property is particularly useful in creating functionalized polymers and catalysts .

Biochemical Applications

The compound has shown significant biochemical activity by interacting with various enzymes and proteins. It acts as an alkylating agent, modifying biomolecules and potentially altering enzyme activity and metabolic pathways. This ability makes it valuable for studying biochemical processes and developing therapeutic agents .

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on anticancer drug development, researchers utilized this compound to synthesize novel compounds that demonstrated cytotoxic activity against cancer cell lines. The presence of the diisopropylamine moiety enhanced the biological activity of the synthesized agents, indicating its potential role in targeted cancer therapies.

Case Study 2: Agrochemical Applications

Another investigation explored the use of this compound in agrochemical formulations. It was found to be effective in synthesizing herbicides and insecticides that possess improved efficacy and reduced environmental impact compared to traditional agrochemicals. The study highlighted the compound's versatility in agricultural applications .

Mechanism of Action

The mechanism of action of (2-Chloroethyl)diisopropylamine hydrochloride involves its reactivity with nucleophiles. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The diisopropylamine moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quaternary Ammonium Salts

Physicochemical Properties

Research Findings and Industrial Relevance

- Pharmaceutical Purity: Modifications in synthesis routes (e.g., using anhydrous potassium carbonate in alkylation) have improved the purity of this compound to >98%, reducing impurity-related toxicity .

Biological Activity

2-Diisopropylaminoethyl chloride hydrochloride, often referred to as DCH, is a compound with significant biological activity. Its chemical structure allows it to engage in various biochemical interactions, influencing a range of cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₈ClN

- Molecular Weight : 175.69 g/mol

- CAS Number : 4261-68-1

The compound features a diisopropylamino group attached to an ethyl chloride moiety, which contributes to its reactivity and biological interactions.

This compound acts primarily as an alkylating agent , modifying biomolecules through the addition of alkyl groups. This can lead to:

- Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, altering their function and stability.

- Gene Expression Modulation : By modifying DNA and RNA structures, it can influence gene expression patterns, potentially leading to changes in cellular behavior such as growth and apoptosis .

Cellular Effects

The compound has been shown to affect various cellular processes:

- Cell Signaling : Alters pathways involved in cell communication, impacting responses to external stimuli.

- Metabolic Pathways : Interferes with metabolic enzymes, leading to changes in the production and utilization of metabolites .

Toxicity Studies

Research indicates that the toxicity of this compound is dose-dependent:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant adverse effects including cell death and tissue damage have been observed in animal models .

Case Studies

Several studies have explored the biological implications of this compound:

- Toxicological Assessment : A study evaluated the effects of DCH on guinea pigs, revealing that high doses led to severe toxicity symptoms consistent with cholinergic poisoning .

- Pharmacological Applications : Investigations into its potential use as a precursor in synthesizing pharmaceuticals suggest a role in developing anticancer agents due to its ability to modify cellular functions .

Comparative Biological Activity

Research Applications

The compound has diverse applications across various fields:

Q & A

Q. What are the established synthetic routes for 2-diisopropylaminoethyl chloride hydrochloride, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution between diisopropylamine and 2-chloroethyl derivatives under controlled conditions. A common method involves reacting diisopropylamine with 1,2-dichloroethane in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Acidic conditions (HCl gas) are used to precipitate the hydrochloride salt. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion, as residual water promotes hydrolysis . Purity (>98%) is achieved through recrystallization in ethanol or acetone.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the structure (e.g., δ 3.5–3.7 ppm for CHCl and δ 1.2–1.4 ppm for isopropyl groups).

- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% of theoretical values).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H] at m/z 224.1 confirms molecular weight .

- HPLC : Detects impurities (<1%) using a C18 column and UV detection at 210 nm.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material.

- Storage : Keep in airtight containers, protected from light and moisture at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like hydrolyzed amines or dimerization products?

- Solvent Selection : Anhydrous solvents (e.g., THF) reduce hydrolysis.

- Temperature Control : Lower temperatures (40–50°C) suppress dimerization but may prolong reaction time.

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time.

Q. What strategies resolve contradictions in spectral data caused by hygroscopicity or polymorphic forms?

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Q. What methodologies identify and quantify trace impurities in synthesis batches?

- LC-MS/MS : Detects chlorinated by-products (e.g., diisopropylamine derivatives) at ppm levels.

- Ion Chromatography : Quantifies free chloride ions from hydrolysis.

- GC Headspace Analysis : Identifies volatile impurities (e.g., residual dichloroethane) .

Application-Focused Research Questions

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules or polymers?

- Pharmaceuticals : Serves as a precursor for quaternary ammonium salts with antimicrobial properties.

- Polymer Chemistry : Incorporated into cationic polymers for gene delivery systems. Grafting onto methacrylate monomers enhances antistatic properties in fibers .

- Methodology : React with acrylates via Michael addition, followed by radical polymerization.

Q. What experimental designs evaluate its reactivity in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.